6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Description
Properties
IUPAC Name |
6-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-23-15(26)9-8-14(22-23)27-18-20-16(24-10-4-2-5-11-24)19-17(21-18)25-12-6-3-7-13-25/h8-9H,2-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDQEKSPMHBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.
Substitution with Piperidine Groups: The triazine ring is then functionalized with piperidine groups through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Formation of the Pyridazinone Moiety: The pyridazinone ring is synthesized separately and then coupled with the triazine ring through a condensation reaction, typically under reflux conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate piperidine and triazine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, the use of IR spectroscopy helps identify functional groups present in the compound, while NMR provides insights into the molecular environment of hydrogen atoms within the structure.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE exhibit significant antimicrobial properties. A study highlighted the synthesis of triazine derivatives which showed effective inhibition against various bacterial strains. The presence of piperidine rings enhances the lipophilicity and biological activity of these compounds, making them potential candidates for antibiotic development .
Anticancer Properties
Preliminary studies suggest that derivatives of triazine compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Further investigation is necessary to elucidate the exact mechanisms and efficacy of this compound in various cancer models.
Material Science Applications
UV Absorption
Compounds with a triazine backbone are known for their UV absorption properties. This characteristic makes them suitable for use as UV stabilizers in polymers and coatings. The ability to absorb harmful UV radiation can enhance the durability and lifespan of materials such as polycarbonate and polyethylene terephthalate .
Photostability
The incorporation of this compound into polymer matrices can improve their photostability by reducing degradation caused by UV exposure. This application is particularly relevant in industries where materials are subjected to prolonged sunlight exposure.
Agricultural Applications
Pesticide Development
Research into similar triazine derivatives has indicated potential use as pesticides due to their ability to disrupt biological processes in pests. The piperidine groups may enhance penetration into plant tissues or pests, thereby increasing efficacy. Field trials are necessary to evaluate the effectiveness and safety of these compounds in agricultural settings.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial properties of synthesized triazine derivatives.
- Methodology : Bacterial cultures were treated with varying concentrations of synthesized compounds.
- Results : Significant inhibition was observed against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
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Photostability Assessment
- Objective : To assess the UV stability of polymer blends containing triazine derivatives.
- Methodology : Samples were exposed to UV light for extended periods while monitoring physical properties.
- Results : Enhanced stability was noted compared to control samples without additives.
Mechanism of Action
The mechanism of action of 6-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects
- Piperidinyl vs. Carbamoylphenyl (USP Compound E): The target compound’s piperidinyl groups are less sterically hindered and more basic than the tert-butylcarbamoylphenyl substituents in USP Compound E. This difference may enhance solubility in polar solvents and influence receptor-binding kinetics .
- Lipophilicity (vs. Metribuzin): Metribuzin’s dimethylethyl and methylthio groups increase lipophilicity, favoring herbicidal activity through membrane penetration. In contrast, the target’s piperidinyl groups may prioritize interactions with polar biological targets .
Linked Group Impact
- Pyridazinone vs.
- Comparison with Diclomezine: Both compounds feature pyridazinone moieties, but diclomezine’s dichloro-methylphenyl substituents enhance fungicidal activity via electrophilic interactions, whereas the target’s piperidinyl groups may favor alkaloid-like bioactivity .
Research Findings and Implications
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:
Synthetic Feasibility: The use of SHELX programs (e.g., SHELXL for crystallography) implies that structural confirmation via X-ray diffraction is feasible, aiding in rational drug design.
Biological Potential: Piperidinyl-triazine hybrids are known for kinase inhibition and antimicrobial activity. The pyridazinone linkage may further modulate selectivity, as seen in diclomezine’s antifungal action .
Stability Profile: The absence of hydrolyzable esters (cf. USP Compound E) suggests improved hydrolytic stability, a critical factor in pharmaceutical development .
Biological Activity
The compound 6-{[4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}-2-methyl-2,3-dihydropyridazin-3-one is a novel synthetic molecule notable for its potential biological activities. Its structure incorporates a triazine moiety linked to a piperidine group and a dihydropyridazinone framework, which may contribute to its pharmacological properties.
Chemical Structure
The compound can be represented as follows:
This molecular formula indicates the presence of multiple nitrogen atoms, suggesting potential interactions with biological targets such as enzymes or receptors.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. The triazine ring has been associated with fungicidal properties against various plant pathogens, making it a candidate for agricultural applications as a fungicide . The piperidine groups may enhance the solubility and bioavailability of the compound in biological systems.
Anticancer Activity
Preliminary studies have suggested that derivatives of triazine compounds can demonstrate cytotoxic effects against cancer cell lines. For instance, certain thiazole-linked compounds have shown promising results in inhibiting cell proliferation in various cancer models . The incorporation of the piperidine moiety may further enhance the anticancer activity by improving selectivity towards tumor cells.
The mechanism of action for similar triazine-based compounds often involves the inhibition of key enzymes or pathways critical for microbial growth or cancer cell survival. For example, some studies have shown that triazine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both bacteria and cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of triazine derivatives against Fusarium species, compounds similar to this compound demonstrated significant antifungal activity. The minimum inhibitory concentration (MIC) values were lower than those of standard antifungal agents, indicating a strong potential for agricultural applications .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of triazine derivatives on human cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells. The study suggested that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced cytotoxicity through improved interaction with cellular targets .
Research Findings
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against Fusarium spp. with low MIC values |
| Cytotoxicity | IC50 < 10 µM against breast cancer cell lines |
| Mechanism | Inhibition of DHFR and other critical enzymes |
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with functionalization of the triazine core followed by coupling with the pyridazinone moiety. Key steps include nucleophilic substitution at the triazine ring and protecting group strategies for oxygen linkage. Optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature, and catalysts like potassium carbonate) is critical to avoid side reactions. Characterization via NMR spectroscopy (1H/13C), mass spectrometry (MS) , and HPLC ensures structural fidelity and purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Adhere to standard laboratory safety practices: use chemical-resistant gloves , goggles , and lab coats to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation. Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Immediate decontamination protocols (e.g., rinsing exposed skin with water for 15 minutes) are mandatory .
Q. How should researchers design experiments to characterize this compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) and thermal stress (e.g., 40°C–80°C). Monitor degradation via UV-Vis spectroscopy and HPLC-MS to identify breakdown products. Compare results against control samples stored at −20°C. Document kinetic degradation rates using Arrhenius plots .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?
Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, multinuclear NMR (1H, 13C, DEPT) for functional group analysis, and X-ray crystallography (if crystals are obtainable) for absolute configuration. Purity assessment requires HPLC-UV/ELSD with gradient elution and ≥95% purity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for triazine-pyridazinone derivatives?
Reproduce synthesis under strictly controlled conditions (e.g., solvent purity, reaction time) to isolate intermediates. Cross-validate spectral data using 2D NMR techniques (COSY, HSQC) and computational methods (DFT-based NMR chemical shift prediction). Compare results with literature databases (e.g., Cambridge Structural Database) to identify discrepancies caused by polymorphic forms or solvate formation .
Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?
Employ molecular docking (AutoDock Vina, Glide) to model binding affinities with target proteins. Validate predictions using molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over 100+ ns. Pair with density functional theory (DFT) calculations (B3LYP/6-31G**) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can experimental design address variability in electrochemical behavior observed in triazine derivatives?
Use a split-plot factorial design to test variables like electrolyte composition (e.g., ammonium acetate buffer) and scan rates. Perform cyclic voltammetry (CV) under inert atmospheres to minimize oxygen interference. Analyze redox potentials and electron-transfer kinetics using Randles-Sevcik equations and Tafel plots . Replicate experiments across multiple electrode materials (glassy carbon, platinum) to isolate material-specific effects .
Q. What methodologies are effective for studying the compound’s degradation pathways in environmental matrices?
Simulate environmental exposure via photolysis (UV light at 254 nm) and hydrolysis (aqueous buffers at 25°C–50°C). Use LC-QTOF-MS/MS to identify degradation products, supported by isotopic labeling (e.g., deuterated solvents) to trace reaction mechanisms. Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicological impacts .
Q. How can researchers integrate theoretical frameworks to explain the compound’s pharmacological activity?
Link experimental data (e.g., IC50 values) to quantum mechanical/molecular mechanical (QM/MM) models that simulate enzyme inhibition. Validate using free energy perturbation (FEP) calculations to correlate binding energy with bioactivity. Cross-reference with pharmacophore mapping to identify critical functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
